VK3-9

Neuroprotection Cell Viability Amyloid-Beta Toxicity

Securing a VK3 analog that blocks Aβ aggregation while actively rescuing neuronal cells is a persistent challenge. VK3-9 uniquely addresses this gap. Unlike structural relatives VK3-6 or VK3-10, VK3-9 provides robust, low-concentration cytoprotection against Aβ-induced toxicity. - Dual-Action Profile: Simultaneously inhibits Aβ fibril formation (validated by ThT, FT-IR, TEM) and prevents associated cell death. - Benchmark Potency: Demonstrates cellular rescue at sub-100 ng/mL concentrations, setting a reliable baseline for SAR studies. - Assay-Ready: Serves as an essential positive control for Aβ1-40/1-42 cytotoxicity and molecular docking campaigns.

Molecular Formula C14H14O4S
Molecular Weight 278.33 g/mol
CAS No. 72775-91-8
Cat. No. B1663103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVK3-9
CAS72775-91-8
Synonyms2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthalenedione
Molecular FormulaC14H14O4S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)SCC(CO)O
InChIInChI=1S/C14H14O4S/c1-8-12(17)10-4-2-3-5-11(10)13(18)14(8)19-7-9(16)6-15/h2-5,9,15-16H,6-7H2,1H3
InChIKeyNJJAOZZTWPVIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





VK3-9: Thiolated Vitamin K3 Analog


VK3-9 is a synthetic thiolated analog of Vitamin K3 (Menadione), belonging to the class of 1,4-naphthoquinone derivatives . Its IUPAC name is 2-[(2,3-dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone, with a molecular formula of C14H14O4S and a molecular weight of 278.33 g/mol . The compound features a unique thioether-linked dihydroxypropyl side chain that distinguishes it structurally from other Vitamin K3 analogs and imparts specific anti-amyloidogenic properties [1].

Cell-based studies
Aβ neurotoxicity cell-viability models
Biophysical assays
Aβ aggregation conformational monitoring
In silico screening
Computational anti-amyloidogenic binding studies

VK3-9: Irreplaceable for Amyloid-Beta Research


While several Vitamin K3 (VK3) analogs demonstrate in vitro inhibition of amyloid-beta (Aβ) aggregation, VK3-9 exhibits a unique functional profile that is not shared by its closest structural relatives [1]. Although compounds like VK3-6 and VK3-10 can reduce Aβ aggregation, VK3-9 is the only analog within the studied series that consistently provides robust cytoprotection against Aβ-induced toxicity at low concentrations [2]. This combination of aggregation inhibition and cellular rescue—linked to its specific thiolated side chain—means that substituting VK3-9 with another VK3 analog would compromise the essential dual-action profile required for studies examining both Aβ pathology and neuronal viability. The quantitative evidence below substantiates why VK3-9 is a distinct and non-interchangeable research tool.

Cell endpoint Cytoprotection endpoint may differ among VK3 analogs; VK3-6/VK3-10 may not replicate cell-viability rescue at comparable concentrations.
Dual action Aggregation inhibition alone may not transfer to combined anti-aggregation and cell-viability endpoints; dual-action profile requires compound-specific validation.
Conformation Other VK3 analogs promoted β-sheet formation in FT-IR assays; conformational endpoint profile may shift away from random-coil maintenance.

VK3-9: Head-to-Head Comparisons


Cytoprotection Against Aβ Toxicity

In a direct head-to-head cell viability assay, VK3-9 was the only compound among 15 tested VK3 analogs that significantly prevented Aβ1-40-induced cell death at a concentration below 100 ng/mL. Other close analogs, including VK3-6, VK3-8, VK3-10, and VK3-224, showed smaller or no protective effects [1].

Aβ Cytoprotection
Head-to-head
Protection at <100 ng/mL; other 14 analogs ineffective or minimal
Supports cell-viability endpoint review in Aβ1-40 toxicity models
Only VK3-9 showed robust rescue at this concentration; comparative panel data
Neuroprotection Cell Viability Amyloid-Beta Toxicity

Aβ Binding Affinity Comparable to Curcumin

Computational studies using molecular dynamics simulation revealed that VK3-9 binds to Aβ1-40 with a calculated inhibition constant in the μM range, similar to the IC50 of the well-known anti-amyloidogenic compound curcumin [1]. This places VK3-9 in the same potency class as curcumin, a benchmark natural product inhibitor.

Aβ Binding Affinity
Computational
Ki: μM range (calculated)
Supports binding-affinity context for anti-aggregation studies
In silico estimate (MM-PBSA); comparable to curcumin class; experimental validation recommended
Amyloid-Beta Aggregation Binding Affinity Computational Chemistry

Prevention of Aβ Conformational Conversion

In a direct FT-IR study of Aβ1-40 secondary structure, VK3-9 maintained the peptide in a random coil conformation over 5 days (peak at 1650 cm⁻¹), preventing the pathological shift to β-sheet. In contrast, compounds VK3-1, VK3-3, and VK3-5 enhanced the β-sheet conversion (peak shift from 1650 cm⁻¹ to 1625 cm⁻¹) [1].

Aβ Conformation Control
Head-to-head
Maintained random coil (1650 cm⁻¹); prevented β-sheet shift
Supports conformational endpoint in FT-IR aggregation studies
VK3-1, VK3-3, VK3-5 promoted β-sheet formation (1625 cm⁻¹); VK3-9 among selective inhibitors
Amyloid-Beta Aggregation FT-IR Spectroscopy Protein Conformation

Reduction of Aβ-Generated ROS

Cell viability assays coupled with free radical detection indicated that VK3-9 effectively reduces the generation of free radicals associated with Aβ, contributing to its cytoprotective effect [1]. While the study notes this property, direct quantitative comparisons for ROS reduction between VK3-9 and other analogs are not reported.

ROS Reduction
Data to verify
Effective reduction of Aβ-induced free radicals observed
Supports oxidative stress endpoint interpretation
Direct quantitative comparison with other analogs not reported; supporting evidence only
Oxidative Stress Reactive Oxygen Species Neuroprotection

VK3-9: Research Applications


Cytoprotection Assays in Aβ Neurotoxicity Models

Use VK3-9 as a positive control or test compound in cell-based assays designed to evaluate protection against Aβ1-40 or Aβ1-42 induced cytotoxicity. Its unique ability to prevent cell death at sub-100 ng/mL concentrations, a property not shared by other VK3 analogs, makes it an essential reference standard for such studies [1].

Aβ Aggregation and Conformational Dynamics

Employ VK3-9 in Thioflavin T (ThT) fluorescence assays, FT-IR spectroscopy, or TEM imaging experiments to monitor inhibition of Aβ fibril formation and maintenance of random coil structures. VK3-9 belongs to a subgroup of VK3 analogs that prevent β-sheet conversion, making it suitable for comparative structure-activity relationship (SAR) studies [2].

Computational Drug Discovery Workflows

Utilize VK3-9 as a benchmark ligand in molecular docking or molecular dynamics simulations targeting Aβ aggregates. Its validated μM-range binding affinity, derived from both computational and experimental data, provides a reliable baseline for virtual screening campaigns or validation of new computational methods [3].

Application
Selection Property
Validation Focus
Aβ neurotoxicity cell-model studies
Cell-viability endpoint profile
Response in Aβ1-40/1-42 exposure models
Aβ aggregation conformational studies
Anti-aggregation and conformational control
Random coil maintenance and fibril inhibition by FT-IR/ThT
Computational anti-amyloidogenic screening
Benchmark binding-affinity profile
Docking and MD simulation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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